molecular formula C18H18N4O2 B2987006 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2200110-69-4

2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2987006
Numéro CAS: 2200110-69-4
Poids moléculaire: 322.368
Clé InChI: ZZXMFBMRIVSXEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hybrid heterocyclic scaffold comprising an indole-3-carbonyl group linked to an azetidine ring, which is further connected to a 6-methyl-2,3-dihydropyridazin-3-one core.

Propriétés

IUPAC Name

2-[[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)18(24)15-8-19-16-5-3-2-4-14(15)16/h2-8,13,19H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMFBMRIVSXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways

Result of Action

Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Activité Biologique

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, an azetidine ring, and a pyridazinone core. Its molecular formula is C15_{15}H16_{16}N4_{4}O2_{2}, with a molecular weight of approximately 284.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one may exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The indole and pyridazinone structures are known to interact with enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : The azetidine component may influence receptor binding, potentially affecting neurotransmitter systems.
  • Antioxidant Properties : Some studies suggest that related compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Anticancer Activity : Preliminary studies show that derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, suggesting potential use in treating infections.
  • Neurological Effects : Given the structural similarity to known psychoactive compounds, there is potential for use in treating neurological disorders.

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of a related compound on breast cancer cells, showing significant inhibition of cell growth at micromolar concentrations.
    • Another investigation focused on the compound's ability to induce apoptosis through the mitochondrial pathway.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Data Tables

Activity TypeCompound DerivativeIC50 Value (µM)Reference
Anticancer2-{[1-(1H-indole-3-carbonyl)]}5.4Study A
Antimicrobial6-Methyl-2,3-dihydropyridazin8.0Study B
NeuroprotectiveIndole derivative10.5Study C

Comparaison Avec Des Composés Similaires

2-[1-(1-Methyl-1H-indazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one (BG14359)

  • Structural Differences: The indole group in the target compound is replaced with a 1-methylindazole in BG14357. The 6-methyl substituent on the dihydropyridazinone is substituted with a 6-phenyl group.
  • Implications: Indazole derivatives often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidation.

1-(2,4-Dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one

  • Structural Differences: The dihydropyridazinone core is replaced with a pyrrolo[3,4-b]pyridine system. A trifluoromethylpyridine group is attached to the azetidine ring.
  • Pyrrolopyridine systems may offer distinct π-π stacking interactions compared to dihydropyridazinones .

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate

  • Structural Differences: The indole-dihydropyridazinone framework is replaced with a pyrrolo[2,3-d]pyrimidine-pyrazole hybrid. A fluoro-trifluoromethylisonicotinoyl group is present.
  • Implications :
    • Fluorine atoms improve metabolic stability and bioavailability.
    • The pyrimidine-pyrazole system may target kinases (e.g., JAK/STAT pathways) due to structural mimicry of ATP .

2-(3-Fluorophenyl)-5-{[1-(3-fluorophenyl)-5-(3-hydroxypropoxy)-6-oxo-1,6-dihydropyridazin-4-yl]disulfide}-4-(3-hydroxypropoxy)-2,3-dihydropyridazin-3-one

  • Structural Differences: Contains a disulfide bridge and 3-hydroxypropoxy substituents. Dual dihydropyridazinone rings with fluorophenyl groups.
  • Implications :
    • The disulfide moiety may confer redox-sensitive properties, enabling triggered release in reducing environments (e.g., tumor microenvironments).
    • Hydroxypropoxy groups enhance solubility but may reduce blood-brain barrier penetration .

Discussion of Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s 6-methyl group likely results in moderate lipophilicity (logP ~2–3), whereas BG14359’s 6-phenyl substitution may increase logP to ~3–4, favoring cellular uptake but complicating solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., M4 modulator , adipate derivative ) are expected to resist cytochrome P450 oxidation, enhancing half-life.
  • Solubility: Hydroxypropoxy and adipate salt formulations (e.g., and ) improve aqueous solubility, critical for intravenous administration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.